molecular formula C19H16ClN3O4 B12480884 4-({4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid

4-({4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid

Cat. No.: B12480884
M. Wt: 385.8 g/mol
InChI Key: XJMGUUGYZZWXLR-UHFFFAOYSA-N
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Description

4-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a benzoic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID typically involves multiple steps, starting with the formation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the butanamido and benzoic acid groups are incorporated through amide bond formation and ester hydrolysis reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different heterocyclic compounds. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

4-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The oxadiazole ring and chlorophenyl group are known to interact with biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the benzoic acid moiety, along with the oxadiazole and chlorophenyl groups, allows for diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C19H16ClN3O4

Molecular Weight

385.8 g/mol

IUPAC Name

4-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoic acid

InChI

InChI=1S/C19H16ClN3O4/c20-14-8-4-12(5-9-14)18-22-17(27-23-18)3-1-2-16(24)21-15-10-6-13(7-11-15)19(25)26/h4-11H,1-3H2,(H,21,24)(H,25,26)

InChI Key

XJMGUUGYZZWXLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O)Cl

Origin of Product

United States

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